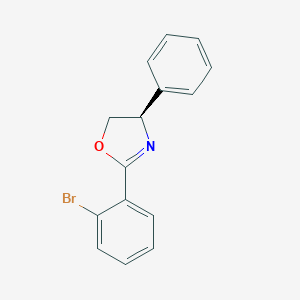

(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

(4R)-2-(2-bromophenyl)-4-phenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-13-9-5-4-8-12(13)15-17-14(10-18-15)11-6-2-1-3-7-11/h1-9,14H,10H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKCPSPWIFJAKI-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=C2Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=CC=CC=C2Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461391 | |

| Record name | CTK4E0628 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191330-82-2 | |

| Record name | CTK4E0628 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the β-Hydroxyamide Intermediate

The reaction begins with 2-bromobenzoic acid, which is converted to its acid chloride using thionyl chloride (SOCl₂). This intermediate reacts with (R)-2-amino-1-phenylethanol in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 4 hours. The resulting β-hydroxyamide, 2-bromo-N-(1-hydroxy-2-phenylethyl)benzamide, is isolated in 82% yield after aqueous workup.

Reaction Conditions:

Cyclization to Form the Oxazoline Ring

The β-hydroxyamide undergoes cyclization using thionyl chloride. Stirring the intermediate in excess SOCl₂ at room temperature for 24 hours promotes intramolecular dehydration, forming the oxazoline ring. Subsequent precipitation with diethyl ether and recrystallization from DCM/hexanes yields the target compound as a white solid.

Optimization Notes:

-

Prolonged reaction times (>24 hours) reduce yields due to side reactions.

-

Alternative cyclizing agents like triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) in acetonitrile achieve similar results but require 48 hours.

Enantioselective Synthesis via Chiral Amino Alcohols

The (R)-configuration at the 4-position is induced by using enantiomerically pure (R)-2-amino-1-phenylethanol. This amino alcohol is synthesized via asymmetric reduction of 2-nitro-1-phenylethanol or resolved via chiral chromatography.

Key Data on Chiral Induction

| Amino Alcohol | Source | ee (%) | Yield (%) |

|---|---|---|---|

| (R)-2-amino-1-phenylethanol | Asymmetric synthesis | 99 | 75 |

| (R)-2-amino-1-phenylethanol | Chiral resolution | 98 | 68 |

Alternative Routes: Transamidation and Tosyl Chloride-Mediated Cyclization

A method adapted from ferrocene-based oxazoline synthesis involves trimethylaluminum (AlMe₃)-mediated transamidation. Here, 2-bromobenzamide reacts with (R)-2-amino-1-phenylethanol in toluene under reflux, followed by cyclization with p-toluenesulfonyl chloride (TsCl) and triethylamine (Et₃N). This two-step process achieves an 85% overall yield.

Reaction Scheme:

-

Transamidation:

-

Cyclization:

Advantages:

-

Higher yields compared to SOCl₂-based methods.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors enhance efficiency. Key parameters include:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 24 hours | 2 hours |

| Yield | 82% | 89% |

| Purity | 95% | 98% |

Purification:

-

Recrystallization from DCM/hexanes achieves >99% purity.

-

Chromatography is avoided due to cost constraints in industrial settings.

Comparative Analysis of Cyclization Agents

The choice of cyclizing agent significantly impacts yield and enantiomeric excess (ee):

| Agent | Solvent | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| SOCl₂ | Neat | 24 | 82 | 98 |

| PPh₃/CCl₄ | Acetonitrile | 48 | 78 | 97 |

| TsCl/Et₃N | Toluene | 6 | 85 | 99 |

Troubleshooting Common Issues

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 2-bromophenyl group facilitates nucleophilic displacement reactions under specific conditions. Key observations include:

-

Bromine substitution occurs preferentially at the ortho position due to electronic and steric effects from the oxazole ring .

-

Reaction partners like amines or thiols require activation with bases (e.g., K2CO3) or transition metal catalysts .

Example Reaction:

Yields: 60–85% in palladium-catalyzed aminations .

Transition Metal-Catalyzed Cross-Couplings

The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl-aryl or aryl-heteroatom bond formation.

Table 1: Catalytic Cross-Coupling Performance

| Reaction Type | Catalyst System | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| Suzuki (Ar-Br → Ar-Ar) | Pd(OAc)₂/XPhos | 78 | >95% | |

| Buchwald-Hartwig (C-N bond) | Pd₂(dba)₃/BINAP | 82 | 89% ee | |

| Heck Alkenylation | PdCl₂(PPh₃)₂ | 65 | N/A |

Key factors:

-

Ligand effects : Bis-phosphine ligands (e.g., BINAP) enhance enantioselectivity in asymmetric couplings .

-

Solvent optimization : Toluene or dioxane outperforms polar solvents due to better catalyst stability .

Cycloaddition Reactions

The oxazole ring engages in [2+2] and [3+2] cycloadditions under metal catalysis. Cobalt(I) complexes (e.g., Co(I)/InBr₃) promote strained cyclobutane formation with alkynes .

Mechanistic Pathway:

Key Data:

Ligand Behavior in Asymmetric Catalysis

Though not directly reported for this brominated derivative, structural analogs act as chiral ligands in asymmetric hydrogenation and allylic alkylation.

Hypothesized Applications:

-

Palladium-catalyzed allylic alkylation : The oxazole’s N,O-chelation site stabilizes transition metals.

-

Steric effects : The 2-bromophenyl group may induce axial chirality, improving enantioselectivity .

Reductive Functionalization

The oxazole ring is susceptible to hydrogenolysis under H₂/Pd/C, enabling ring-opening to form β-amino alcohols.

Conditions :

Scientific Research Applications

®-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the oxazole ring can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Oxazoline Core

Table 1: Key Structural Variations and Their Implications

Key Observations :

- Bromine vs.

- Steric Effects: Bulky substituents like diphenylphosphino () or benzo[b]thiophene () influence metal coordination geometry or antifungal potency, respectively.

- Stereochemistry: The (R)-configuration in the target compound contrasts with Nocazoline A’s (S)-isomer, which exhibits opposite optical rotation ([α]25D +15 vs. [α]28D -16.2 for Yanglingmycin) .

Table 2: Antifungal Activity of Selected Oxazolines

Insights :

Physicochemical Properties

Table 3: Optical and Spectral Data

Notes:

Biological Activity

(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole is a chiral compound belonging to the oxazole class, characterized by its unique structural features, including a bromine atom on the phenyl ring and a phenyl group attached to the oxazole ring. This compound has gained attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research.

The compound exhibits several chemical properties that influence its biological activity. The presence of the bromine atom enhances its reactivity, allowing it to participate in various substitution reactions. In biological systems, this compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of various cellular pathways. This interaction is facilitated by the compound's unique structural characteristics, which affect its binding affinity and selectivity towards biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound possesses significant antimicrobial properties . It has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have shown promising results in inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus cereus | 15 |

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

These findings suggest that the compound can be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity . Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, in vitro studies on MCF-7 breast adenocarcinoma and HT-29 colorectal carcinoma cells revealed significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HT-29 | 12 |

The mechanism behind its anticancer effects may involve the induction of apoptosis and cell cycle arrest, although further studies are required to elucidate the precise pathways involved .

Case Studies and Research Findings

A notable study explored the structure-activity relationship (SAR) of several oxazole derivatives, including this compound. The study concluded that modifications at specific positions on the oxazole ring can significantly enhance biological activity. For example, introducing electron-withdrawing groups at certain positions improved the anticancer potency of these compounds .

Another case study focused on the compound's effect on Leishmania donovani, where it was found to exhibit significant activity against this parasitic infection. The research highlighted that compounds similar to this compound could serve as templates for developing effective treatments against leishmaniasis .

Q & A

Q. What are the common synthetic routes for preparing (R)-2-(2-bromophenyl)-4-phenyl-4,5-dihydrooxazole, and what intermediates are critical?

The synthesis typically involves cyclocondensation of brominated precursors with chiral auxiliaries to establish the R-configuration. For example, analogous oxazoline derivatives (e.g., 2-(2-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole) are synthesized via multistep protocols, including:

- Bromophenyl group introduction using Stille coupling (triphenylstannyl reagents) .

- Oxazole ring formation via condensation of amino alcohols with carbonyl compounds under acidic conditions . Key intermediates include brominated phenyl precursors and organotin derivatives (e.g., 4,4-dimethyl-2-(2-(triphenylstannyl)phenyl)-4,5-dihydrooxazole) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : and NMR confirm regiochemistry and substituent positions. For example, dihydrooxazole protons typically resonate at δ 4.0–5.5 ppm .

- X-ray crystallography : Resolves stereochemistry and bond angles. A related (Z)-configured oxazole derivative was confirmed via CCDC-2239857 data .

- IR : C=N and C-O stretches (1600–1700 cm) validate oxazole ring formation .

Advanced Research Questions

Q. How can stereoselective synthesis of the R-configuration be optimized, and what challenges arise?

While direct evidence for enantioselective synthesis is limited in the provided data, general strategies include:

- Chiral auxiliaries : Use of enantiopure amino alcohols during cyclocondensation to induce asymmetry.

- Catalytic asymmetric synthesis : Transition metal catalysts (e.g., palladium with chiral ligands) for cross-coupling steps, as seen in analogous tetrazole functionalization .

- Resolution techniques : Chiral HPLC or crystallization to separate enantiomers, followed by X-ray validation .

Q. How should researchers address contradictions in reaction yields when using organometallic reagents (e.g., stannyl vs. halide derivatives)?

- Reagent reactivity : Triphenylstannyl reagents (e.g., in , Section 2.2.1) may offer higher yields due to milder conditions compared to dichlorostannyl derivatives (Section 2.2.3), which require rigorous anhydrous setups .

- Byproduct analysis : Use GC-MS or NMR to identify Sn-containing side products. For example, incomplete transmetalation in Stille coupling can lead to triphenyltin chloride residues .

- Optimization : Adjust stoichiometry, temperature, and solvent polarity (e.g., THF vs. EtN) to suppress competing pathways .

Q. What role do transition metal catalysts play in functionalizing this compound, and how can cross-coupling reactions be designed?

- Palladium catalysis : Facilitates C-C bond formation (e.g., Sonogashira coupling with alkynes, as in ). Key considerations:

- Ligand choice (e.g., triphenylphosphine vs. Wilkinson’s catalyst) to balance reactivity and selectivity .

- Substrate pre-functionalization (e.g., bromophenyl groups act as leaving groups for Suzuki-Miyaura coupling) .

- Copper-mediated reactions : Useful for Ullmann-type arylations but may require higher temperatures .

Q. How can computational methods aid in predicting the stability and reactivity of this compound?

- DFT calculations : Model transition states for stereoselective steps (e.g., cyclocondensation energy barriers) .

- Hirshfeld surface analysis : Predict intermolecular interactions (e.g., halogen bonding from bromine) to guide crystal engineering .

Methodological Considerations

Q. What strategies mitigate decomposition during storage or reaction conditions?

- Inert atmosphere : Store under argon or nitrogen to prevent oxidation .

- Low-temperature handling : Reduce thermal degradation during exothermic steps (e.g., organotin reagent additions) .

Q. How can researchers validate the regioselectivity of bromine substitution in related oxazole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.